(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid
Overview
Description
(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclohexyl group, a chloro group, a methoxy group, and a sulfonamido group attached to a benzene ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide: The reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine to form N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide.
Introduction of the acetic acid moiety: The N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The sulfonamido group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of N-cyclohexyl-3-azido-4-methoxybenzenesulfonamido)acetic acid.
Oxidation Reactions: Formation of (N-cyclohexyl-3-hydroxy-4-methoxybenzenesulfonamido)acetic acid.
Reduction Reactions: Formation of (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)ethylamine.
Scientific Research Applications
(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential folate derivatives in bacteria.
Comparison with Similar Compounds
Similar Compounds
- (N-cyclohexyl-4-methoxy-3-nitrobenzenesulfonamido)acetic acid
- (N-cyclohexyl-3-hydroxy-4-methoxybenzenesulfonamido)acetic acid
- (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)ethylamine
Uniqueness
(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid is unique due to the presence of both a chloro group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-22-14-8-7-12(9-13(14)16)23(20,21)17(10-15(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNNDJTQMGHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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